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Introduction

Veratrosine is a steroidal alkaloid naturally found in plants of the Veratrum genus, such as
Veratrum nigrum L.[1]. As a glycoside of veratramine, it belongs to a class of compounds
known for their diverse and potent biological activities. Notably, Veratrosine has been identified
as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic
development and a pathway often dysregulated in various cancers[2][3]. Its potential as an
anti-tumor agent, coupled with observed antiplatelet activity, makes Veratrosine a compound
of significant interest for pharmacological research and drug development[3].

This application note provides a comprehensive overview of the analytical standards and
protocols for the characterization of Veratrosine. It is intended to guide researchers in
confirming the identity, purity, and quality of Veratrosine reference standards. The
methodologies described herein encompass a range of spectroscopic and chromatographic
techniques essential for the robust characterization of this complex natural product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Veratrosine is fundamental for
its handling, formulation, and analysis. Key properties are summarized in the table below.
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Property

Value

Source

Chemical Name

(3B,23B)-14,15,16,17-
tetradehydro-23-
hydroxyveratraman-3-yl 3-D-

glucopyranoside

[2]

Veratramine 3-O-glucoside,

Synonyms Veratramine 3-glycoside 21i4]

CAS Number 475-00-3 [2]

Molecular Formula C33H4osNO7 [4]

Molecular Weight 571.75 g/mol [4]

Appearance Powder [4]
Soluble in DMSO, Pyridine,

Solubility Methanol, Ethanol. Insoluble in  [2][3][4]
water.

Melting Point 242-243 °C (decomposes) [4]

Purity (Typical) >98% [4]

Storage Store at -20°C [2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

Veratrosine's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of

organic molecules. *H and 3C NMR spectra provide detailed information about the chemical

environment of each proton and carbon atom in the Veratrosine molecule. While specific, fully

assigned spectral data for a pure Veratrosine standard is not readily available in the public

domain, the following tables outline the expected chemical shift regions for key structural
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motifs. Researchers should acquire and interpret their own spectral data for their specific

reference standard.

H NMR (Proton NMR)

Expected Chemical Shift

Proton Type Notes
(ppm)
Typically a doublet, coupling
Anomeric Proton (H-1") 45-55 constant indicates
stereochemistry.
Signals from the unsaturated
Olefinic Protons 5.0-6.0 portion of the steroidal
backbone.
) Includes protons on the
Protons on Carbon Bearing _
3.0-45 glucose moiety and the
Oxygen .
steroidal backbone.
Complex region of overlapping
Aliphatic Protons 0.5-25 signals from the steroidal core

and methyl groups.

13C NMR (Carbon NMR)
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Expected Chemical Shift
Carbon Type Notes

(ppm)

Key signal for identifying the

Anomeric Carbon (C-1" 95 - 105 S

glycosidic linkage.
o Signals from the C=C bonds in

Olefinic Carbons 120 - 145 )
the steroidal backbone.
Includes carbons of the

) glucose moiety and

Carbons Bearing Oxygen 60 - 80 »
hydroxylated positions on the
steroidal core.

. ] Signals from the steroidal
Aliphatic Carbons 10 - 60

backbone and methyl groups.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of Veratrosine is expected to show characteristic absorption bands
corresponding to its hydroxyl, amine, ether, and alkene functionalities.

Expected Absorption Band

Functional Group Vibrational Mode
(cm™)
O-H (hydroxyls) 3200 - 3600 (broad) Stretching
N-H (amine) 3300 - 3500 (medium) Stretching
C-H (sp® and sp?) 2850 - 3100 Stretching
C=C (alkene) 1640 - 1680 (weak to medium)  Stretching
C-O (ethers, alcohols) 1000 - 1300 (strong) Stretching
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and obtaining
structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b150629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

technique for a molecule like Veratrosine. High-resolution mass spectrometry (HRMS) can
confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable
data on the fragmentation pathways, which can help to elucidate the structure of the aglycone
and the sugar moiety. The MS/MS fragmentation patterns for Veratrosine have been made
available in the public database, MassBank.jp[5][6].

Expected ESI-MS Fragmentation

The fragmentation of Veratrosine in ESI-MS/MS is expected to involve the cleavage of the
glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Veratramine) and
the neutral loss of the glucose unit (162 Da). Further fragmentation of the aglycone would
provide additional structural information.

m/z (charge) Proposed Fragment Notes

572.35 [M+H]* Protonated molecule

Aglycone fragment
410.30 [M+H - 162]* (Veratramine) after loss of

glucose

Fragmentation of the
Further Fragments )
Veratramine core

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of a Veratrosine standard and
for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a common and reliable method for the analysis of
steroidal glycosides. Due to the lack of a strong chromophore in Veratrosine, detection at a
low UV wavelength (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector
(ELSD) is recommended.

Protocol: HPLC-UV Analysis of Veratrosine
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This protocol provides a starting point for the development of a validated HPLC-UV method for
the analysis of a Veratrosine analytical standard.

¢ Instrumentation:

o HPLC system with a UV/Vis detector.

o C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size).

e Reagents:

[e]

Acetonitrile (HPLC grade).

(¢]

Water (HPLC grade).

[¢]

Formic acid (optional, for improved peak shape).

Veratrosine reference standard.

[¢]

o Chromatographic Conditions:

o Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A
typical starting gradient could be 30% acetonitrile, increasing to 90% over 20-30 minutes.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 25-30 °C.

o Detection Wavelength: 205 nm.

o Injection Volume: 10 pL.

e Standard Preparation:

o Prepare a stock solution of Veratrosine (e.g., 1 mg/mL) in a suitable solvent such as
methanol or DMSO.

o Prepare a series of working standards by diluting the stock solution to create a calibration
curve (e.g., 10, 25, 50, 100, 250 pg/mL).
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e Analysis:
o Inject the standards and sample solutions.

o Assess the purity of the Veratrosine standard by examining the chromatogram for
extraneous peaks.

o Quantify Veratrosine by comparing the peak area of the sample to the calibration curve
generated from the standards.

Gas Chromatography (GC)

Due to the low volatility of Veratrosine, direct GC analysis is not feasible. Derivatization is
required to increase its volatility and thermal stability. A common derivatization procedure for
compounds with hydroxyl and amine groups is silylation.

Protocol: GC-MS Analysis of Veratrosine (after Silylation)

This protocol outlines a general procedure for the GC-MS analysis of Veratrosine following
derivatization.

e Instrumentation:
o Gas chromatograph coupled to a mass spectrometer (GC-MS).
o Alow-polarity capillary column (e.g., DB-5ms or equivalent).
e Reagents:
o Pyridine (anhydrous).
o N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylation reagent.
o Veratrosine reference standard.
» Derivatization Procedure:

o Accurately weigh a small amount of Veratrosine standard (e.g., 1 mg) into a reaction vial.
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[e]

Add a suitable solvent (e.g., 100 pL of anhydrous pyridine).

o

Add the silylation reagent (e.g., 100 pL of MSTFA).

[¢]

Seal the vial and heat at a specified temperature (e.g., 60-80 °C) for a specified time (e.qg.,
30-60 minutes) to ensure complete derivatization.

[¢]

Cool the sample to room temperature before injection.

e GC-MS Conditions:

[¢]

Injector Temperature: 280 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

o MS Transfer Line Temperature: 280 °C.
o lon Source Temperature: 230 °C.

o MS Mode: Scan mode to obtain a full mass spectrum, or Selected lon Monitoring (SIM) for
targeted quantification.

e Analysis:
o Inject the derivatized sample.

o Analyze the resulting chromatogram and mass spectrum to confirm the identity and
assess the purity of the Veratrosine derivative.

Biological Activity and Signaling Pathway

Veratrosine is a known inhibitor of the Hedgehog (Hh) signaling pathway[2]. This pathway is
crucial for embryonic development and is often aberrantly activated in various cancers[7].
Understanding the mechanism of inhibition is vital for the development of Veratrosine as a
potential therapeutic agent.
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Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that regulates cell growth and
differentiation. Its activity is dependent on the presence or absence of the Hedgehog ligand.
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Caption: Hedgehog Signaling Pathway in the "OFF" state (no ligand).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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